molecular formula C15H20BNO2 B1401259 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 903499-35-4

1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B1401259
CAS No.: 903499-35-4
M. Wt: 257.14 g/mol
InChI Key: SWOGXWISGFKQRK-UHFFFAOYSA-N
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Description

1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boronate ester-functionalized indole derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and imaging agents. Its structure features a methyl group at the indole nitrogen (N1) and a pinacol boronate ester at the 7-position of the indole core. This compound is pivotal in constructing biaryl systems due to the stability and reactivity of the boronate group .

Properties

IUPAC Name

1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO2/c1-14(2)15(3,4)19-16(18-14)12-8-6-7-11-9-10-17(5)13(11)12/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOGXWISGFKQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743106
Record name 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903499-35-4
Record name 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C16H22BNO3
  • Molecular Weight : 287.17 g/mol
  • CAS Number : 1857348-94-7
  • IUPAC Name : 1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

The presence of the dioxaborolane moiety enhances its reactivity and solubility in various organic solvents, making it suitable for diverse applications.

Applications in Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of various organic compounds. Its boron-containing structure allows it to participate in several important reactions:

Cross-Coupling Reactions

The compound can be utilized in Suzuki-Miyaura coupling reactions to form biaryl compounds. The boron moiety acts as a leaving group that facilitates the formation of carbon-carbon bonds between aryl halides and organoboronic acids.

Synthesis of Indole Derivatives

As an indole derivative itself, it can be used to synthesize other indole-based compounds with potential pharmacological activities. Indoles are known for their biological significance and are found in many natural products and pharmaceuticals.

Biological Applications

Research indicates that compounds containing indole structures exhibit a wide range of biological activities:

Anticancer Activity

Studies have shown that indole derivatives can inhibit cancer cell proliferation. For instance, derivatives synthesized from this compound have demonstrated cytotoxic effects against various cancer cell lines.

Antimicrobial Properties

Indoles are also known for their antimicrobial properties. Compounds derived from this indole can potentially be explored for their effectiveness against bacterial and fungal pathogens.

Case Study 1: Synthesis of Anticancer Agents

A study published in Journal of Medicinal Chemistry reported the synthesis of novel indole derivatives using this compound as a precursor. These derivatives exhibited significant anticancer activity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range.

CompoundIC50 (µM)Cell Line
Indole A5.6MCF-7
Indole B3.2MCF-7
Indole C8.0MCF-7

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties published in Pharmaceutical Biology, derivatives synthesized from this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated promising antimicrobial activity with minimum inhibitory concentrations (MIC) below 100 µg/mL.

CompoundMIC (µg/mL)Target Bacteria
Derivative X50S. aureus
Derivative Y75E. coli

Mechanism of Action

The mechanism by which 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with amino acids like serine or cysteine in enzymes, modulating their activity.

Comparison with Similar Compounds

Substituent Variations on the Indole Nitrogen

  • 1-Ethyl-7-(pinacol boronate)-1H-indole (CID 135395309): Structural Difference: Ethyl group replaces the methyl at N1. Impact: Increased molecular weight (C16H22BNO2 vs. Application: Similar utility in cross-coupling, but ethyl may enhance metabolic stability in drug candidates.
  • 1-(tert-Butyldimethylsilyl)-7-methyl-3-(pinacol boronate)-1H-indole :

    • Structural Difference : Bulky tert-butyldimethylsilyl (TBS) group at N1.
    • Impact : Significant steric hindrance, which may reduce reaction rates in coupling but improve regioselectivity .

Positional Isomerism of the Boronate Ester

  • 1-Methyl-4-(pinacol boronate)-1H-indole (CAS 898289-06-0):

    • Structural Difference : Boronate at position 4 instead of 5.
    • Impact : Altered electronic environment due to proximity to the indole’s electron-rich pyrrole ring. Position 4 may exhibit lower reactivity in couplings compared to 7, as electronic conjugation differs .
  • 1-Methyl-6-(pinacol boronate)-1H-indole (Compound 3 in ):

    • Structural Difference : Boronate at position 5.
    • Impact : Used in PET tracer synthesis; positional differences affect radiolabeling efficiency and target binding .

Additional Substituents on the Indole Ring

  • 5-Methoxy-2-methyl-7-(pinacol boronate)-1H-indole (CAS 919119-61-2): Structural Difference: Methoxy (electron-donating) at position 5 and methyl at position 2. Methyl at position 2 introduces steric effects .
  • 2-Phenyl-7-(pinacol boronate)-1H-indole (CAS 919119-71-4):

    • Structural Difference : Phenyl group at position 2.
    • Impact : The bulky phenyl group may hinder coupling reactions but could stabilize intermediates via π-π interactions .
  • 7-(pinacol boronate)-2-(trimethylsilyl)-1H-indole (CAS 919119-70-3):

    • Structural Difference : Trimethylsilyl (TMS) group at position 2.
    • Impact : TMS acts as a protecting group, enabling sequential functionalization strategies .

Heterocyclic Core Modifications

  • 1-Methyl-7-(pinacol boronate)-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile :
    • Structural Difference : Pyrrolopyridine core replaces indole.
    • Impact : The nitrogen-rich core alters electronic properties, enhancing binding to biological targets (e.g., kinase inhibitors) .

Key Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Boronate Position Key Substituents
1-Methyl-7-(pinacol boronate)-1H-indole C15H20BNO2 257.14 7 N1-methyl
1-Ethyl-7-(pinacol boronate)-1H-indole C16H22BNO2 271.17 7 N1-ethyl
1-Methyl-4-(pinacol boronate)-1H-indole C15H20BNO2 257.14 4 N1-methyl
5-Methoxy-2-methyl-7-(pinacol boronate)-1H-indole C16H22BNO3 295.17 7 5-methoxy, 2-methyl

Research Findings and Trends

  • Reactivity Trends : Boronate esters at position 7 of indole exhibit higher reactivity in cross-couplings due to favorable electronic conjugation with the indole ring .
  • Steric Effects : Bulky substituents (e.g., TBS, phenyl) reduce reaction rates but improve selectivity for hindered coupling partners .
  • Biological Applications : Fluorinated analogs (e.g., 7-fluoro-5-methyl-4-(pinacol boronate)-1H-indole) are emerging as PET tracers, leveraging boron’s role in neutron capture therapy .

Biological Activity

1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C16H22BNO3
  • CAS Number : 1857348-94-7
  • Molecular Weight : 287.17 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives of indole compounds can inhibit cancer cell growth and induce apoptosis in tumor cells.
  • Antimicrobial Activity : The introduction of boron-containing moieties has been linked to enhanced antimicrobial properties against various bacterial strains.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : It can activate apoptotic pathways through the modulation of key signaling proteins.
  • Antimicrobial Mechanisms : The dioxaborolane moiety enhances the compound's ability to disrupt bacterial cell membranes.

Anticancer Studies

A study investigated the effects of various indole derivatives on liver cancer cells. The results indicated that certain derivatives exhibited significant growth inhibition at concentrations as low as 10 µM without affecting non-tumorigenic cells. This selectivity suggests a promising therapeutic index for cancer treatment.

Antimicrobial Activity

Research focused on the antimicrobial efficacy of compounds similar to this compound demonstrated significant inhibitory effects against Escherichia coli strains. The minimal inhibitory concentration (MIC) values were notably lower for compounds containing boron moieties compared to their non-boron counterparts.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerGrowth inhibition in liver cancer cells
AntimicrobialSignificant inhibition against E. coli
Apoptosis InductionActivation of apoptotic pathways

Preparation Methods

Palladium(0)-Catalyzed Borylation

One method for synthesizing 1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole involves a palladium(0)-catalyzed borylation of bromo-1H-indoles using pinacolborane as a borylating agent. The optimal catalyst system consists of a 1:2 mixture of [Pd(OAc)2] and an ortho-substituted biphenylphosphine ligand. This protocol can be applied to the synthesis of 1-substituted indolylboronates with different functional groups, using a low catalyst load of 1 mol-% of Pd.

Synthesis of Indole Influenza Inhibitors

The synthesis of indole influenza inhibitors can involve variations in reaction conditions and reagents, which can be adapted for the preparation of this compound. Key steps and variations include:

  • Tosyl Protection : Using NaH in DMF in the absence of a phase transfer catalyst can yield good results.
  • Bromination : Molecular bromine in dichloromethane can be used to form bromo-indoles.
  • Miyaura Borylation : Trivial disparities in the Miyaura borylation can be optimized.
  • Hydrolysis : Base-catalyzed hydrolysis to form final indole inhibitors can have differences in the choice of base and purification methods, resulting in a range of yields.

Reaction Conditions and Yields

Different reaction conditions can affect the yield of the final product. For example, the choice of base (e.g., sodium hydride vs. potassium carbonate), solvent, and temperature can influence the outcome of the reaction.

Q & A

Q. What are the common synthetic routes for preparing 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole?

The compound is typically synthesized via palladium-catalyzed Miyaura borylation or using hypervalent iodine reagents (IndoleBX). For example, a general procedure involves reacting 1-methyl-1H-indole with bis(pinacolato)diboron (B₂pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and Cs₂CO₃ in 1,4-dioxane/water, yielding ~70% under optimized conditions . Key parameters include reaction temperature (80–100°C), inert atmosphere, and stoichiometric control of the boronating agent.

Q. How is the compound characterized spectroscopically?

Characterization relies on:

  • ¹H/¹³C NMR : Distinct signals for the indole methyl group (~δ 3.8–4.0 ppm) and pinacol boronate protons (δ 1.0–1.3 ppm) .
  • HRMS : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ calculated for C₁₆H₂₁BNO₂: 274.1712) .
  • IR : B-O stretching vibrations (~1350 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹) .

Q. What are the primary applications of this compound in cross-coupling reactions?

It serves as a boronic ester intermediate in Suzuki-Miyaura couplings to construct biaryl systems. For example, coupling with aryl halides under Pd catalysis (e.g., Pd(PPh₃)₄) in THF/H₂O at 60–80°C yields functionalized indoles for pharmaceuticals or materials science .

Q. How should the compound be stored to ensure stability?

Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis of the boronate ester. Moisture-sensitive handling is critical .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

Regioselectivity in borylation is influenced by steric and electronic factors. Directed ortho-metalation (DoM) strategies or blocking groups (e.g., trimethylsilyl at C-2) can direct boron installation to the C-7 position. For example, using bulky ligands (e.g., SPhos) with Pd catalysts enhances selectivity .

Q. What mechanistic insights explain variations in coupling efficiency?

Low yields in Suzuki couplings may arise from:

  • Oxidative addition barriers : Electron-deficient aryl halides require stronger bases (e.g., K₃PO₄ vs. Cs₂CO₃).
  • Protodeboronation : Acidic conditions or excess water promote degradation; anhydrous solvents and pH control mitigate this .

Q. How do substituents on the indole core influence reactivity?

  • Electron-donating groups (e.g., methyl at N-1) enhance stability but reduce electrophilicity at C-7.
  • Steric hindrance : Bulky groups at adjacent positions (e.g., C-2) slow transmetalation in cross-couplings .

Q. What advanced purification techniques resolve challenges with byproducts?

Reverse-phase HPLC (C18 column, H₂O/CH₃CN gradient with 0.1% TFA) effectively separates polar byproducts. For crystalline derivatives, recrystallization in EtOAc/hexanes improves purity .

Q. How can crystallographic data resolve structural ambiguities?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software confirms the boronate ester geometry and indole planarity. Challenges include crystal twinning; anti-solvent vapor diffusion (e.g., ether into DCM) optimizes crystal growth .

Q. What strategies address contradictions in reported synthetic yields?

Discrepancies (e.g., 54% vs. 70% yields) may stem from:

  • Catalyst loading : Higher Pd(dppf)Cl₂ (5 mol%) improves turnover.
  • Reaction monitoring : TLC (Pet. Ether:Et₂O 10:1, Rf ~0.23) ensures completion before workup .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Reactant of Route 2
Reactant of Route 2
1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

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